2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromeno-pyrrole core with substituted phenyl groups, making it an interesting subject for studies in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the substituted phenyl groups through various coupling reactions. Key steps may include:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3,4-dimethoxyphenyl and 4-hydroxyphenyl groups using reagents such as phenylboronic acids and palladium catalysts under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a potential inhibitor of enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s.
Materials Science: Its unique structure could be explored for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6,8-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
Uniqueness
Compared to similar compounds, 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific substitution pattern and the presence of both methoxy and hydroxy functional groups. These features contribute to its unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO6/c1-32-21-12-7-16(15-22(21)33-2)13-14-28-24(17-8-10-18(29)11-9-17)23-25(30)19-5-3-4-6-20(19)34-26(23)27(28)31/h3-12,15,24,29H,13-14H2,1-2H3 |
InChI Key |
DTMSEZQLPZFLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)OC |
Origin of Product |
United States |
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